2-Chloroethyl 4-methyl-2-nitrobenzoate
Description
2-Chloroethyl 4-methyl-2-nitrobenzoate is an aromatic ester derivative featuring a 2-chloroethyl ester group attached to a benzoate ring substituted with a nitro group at the 2-position and a methyl group at the 4-position. The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methyl group may improve lipid solubility, influencing bioavailability. The 2-chloroethyl moiety is characteristic of alkylating agents, which can modify DNA or proteins, as seen in nitrosoureas .
Properties
Molecular Formula |
C10H10ClNO4 |
|---|---|
Molecular Weight |
243.64 g/mol |
IUPAC Name |
2-chloroethyl 4-methyl-2-nitrobenzoate |
InChI |
InChI=1S/C10H10ClNO4/c1-7-2-3-8(9(6-7)12(14)15)10(13)16-5-4-11/h2-3,6H,4-5H2,1H3 |
InChI Key |
QCWGGTYSUBDQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key physicochemical properties of 2-chloroethyl 4-methyl-2-nitrobenzoate with structurally analogous compounds:
Key Observations :
- Lipid Solubility: The methyl group in 2-chloroethyl 4-methyl-2-nitrobenzoate likely enhances lipid solubility compared to non-methylated analogs (e.g., 2-chloroethyl 4-nitrobenzoate), similar to methyl-substituted nitrosoureas . This property is critical for blood-brain barrier penetration in chemotherapeutic agents .
- Stability : Unlike nitrosoureas, which degrade rapidly in plasma (half-life ~5 minutes ), benzoate esters are generally more stable, favoring prolonged storage and controlled release.
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